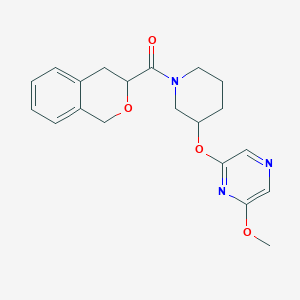

Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-3-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-25-18-10-21-11-19(22-18)27-16-7-4-8-23(12-16)20(24)17-9-14-5-2-3-6-15(14)13-26-17/h2-3,5-6,10-11,16-17H,4,7-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBKEVCRSLLSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3CC4=CC=CC=C4CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:

Formation of Isochroman Core: The isochroman core can be synthesized via cyclization reactions involving ortho-substituted benzyl alcohols under acidic conditions.

Attachment of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

Methanone Bridge Formation: The methanone bridge is formed by reacting the isochroman derivative with a suitable acylating agent.

Introduction of Methoxypyrazine Moiety: The final step involves the coupling of the methoxypyrazine moiety to the piperidine ring, typically through etherification reactions using methoxypyrazine and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but often involve bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrazine moiety may play a key role in binding to these targets, while the isochroman and piperidine rings could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Piperidine-Linked Methanones

The compound shares structural homology with piperidine-linked methanones documented in patents and CAS records. Key analogs include:

| Compound Name | Substituent on Piperidine | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone | 6-Methoxypyrazin-2-yloxy | N/A* | ~385.4 (calculated) | Methoxy-pyrazine enhances solubility; pyrazine may engage π-π stacking. |

| (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone | 3-Chloropyridin-4-yloxy | 2034395-25-8 | ~388.9 | Chlorine atom increases lipophilicity; pyridine vs. pyrazine alters electronic properties. |

| 1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one | 3-Chloropyridin-4-yloxy + fluorophenyl-imidazolidinone | 2034316-03-3 | ~473.9 | Extended imidazolidinone chain introduces conformational rigidity; fluorine enhances metabolic stability. |

Key Observations :

- Pyrazine vs. Pyridine : The 6-methoxypyrazin-2-yloxy group in the target compound offers distinct electronic and steric properties compared to 3-chloropyridin-4-yloxy analogs. Pyrazine’s nitrogen-rich aromatic system may improve binding to metal ions or polar protein pockets, whereas pyridine derivatives prioritize hydrophobic interactions .

- Methoxy Group : The methoxy substituent in the target compound likely enhances aqueous solubility relative to chlorine-containing analogs, which could improve bioavailability .

Functional Group Comparisons in Patent Literature

European Patent Application (2022/06) discloses compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrazin-2-yl)ethanone (). While structurally distinct, these analogs highlight:

- Heterocyclic Complexity : The patent compounds incorporate fused imidazo-pyrrolo-pyrazine systems, which increase molecular rigidity and may enhance target selectivity compared to the simpler pyrazine-oxy-piperidine motif in the target compound.

- Ethanone vs. Methanone: The ethanone linker in patent compounds allows for extended side-chain modifications, enabling tailored interactions with enzymatic active sites .

Research Findings and Hypothetical Advantages

While experimental data for the target compound are unavailable, structural analysis suggests:

- Solubility : The 6-methoxypyrazin-2-yloxy group may confer better aqueous solubility than chlorine- or fluorine-containing analogs, critical for oral bioavailability .

- Binding Potential: Pyrazine’s nitrogen atoms could facilitate hydrogen bonding with kinase ATP pockets, akin to pyridine-based inhibitors like crizotinib.

- Metabolic Stability : The absence of metabolically labile groups (e.g., tert-butyldimethylsilyloxy in ) may reduce susceptibility to cytochrome P450 oxidation.

Biological Activity

Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural components:

- Isochroman moiety : A bicyclic structure that contributes to its pharmacological properties.

- Piperidine ring : Provides basicity and potential for interaction with biological targets.

- Methoxy and pyrazinyl substituents : These groups may enhance lipophilicity and biological activity.

Research indicates that compounds similar to isochroman derivatives often exhibit a range of biological activities, including:

- Antioxidant Activity :

- Antiplatelet Activity :

- Anti-inflammatory Effects :

Biological Activity Data Table

Case Study 1: Antioxidant Properties

A study synthesized a series of 3-phenyl-1H-isochromen-1-one analogs, revealing that several compounds exhibited potent antioxidant activities. The lead compound demonstrated a remarkable ability to reduce oxidative stress markers in cellular models, suggesting therapeutic potential in oxidative stress-related diseases .

Case Study 2: Antiplatelet Activity

In another investigation, a derivative of the isochroman structure was tested for its antiplatelet effects. The results indicated a significant reduction in platelet aggregation in vitro, supporting its potential as an anti-thrombotic agent. This study highlighted the importance of the methoxy and pyrazinyl groups in enhancing biological activity .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ether Formation | 6-Methoxypyrazine, K₂CO₃, DMF | 65–75 | ≥90% |

| Acylation | Isochroman-3-carbonyl chloride, THF, EDCI | 50–60 | ≥85% |

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) during structural characterization?

Answer:

Conflicting spectral data often arise from stereochemical complexity or dynamic equilibria. Methodological strategies include:

- 2D NMR Techniques : Utilize HSQC and HMBC to resolve overlapping signals and assign quaternary carbons. For example, coupling constants in NOESY can clarify piperidine ring conformation .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace specific functional groups (e.g., the methoxypyrazine moiety) and validate assignments .

- Complementary MS/MS : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can distinguish isobaric fragments, particularly for the isochroman and piperidine subunits .

Case Study : A 2025 study resolved conflicting ¹H-NMR peaks for a similar piperidine derivative by correlating NOE interactions with DFT-calculated conformational models .

Basic: What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Answer:

- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (e.g., 40:60 to 90:10) ensures ≥95% purity .

- Spectroscopy : ¹H/¹³C-NMR (CDCl₃ or DMSO-d₆) identifies key groups (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine CH₂ at δ 1.5–2.5 ppm) .

- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ with <2 ppm error .

Advanced: What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) by immobilizing the target protein on a sensor chip and monitoring real-time interactions at varying compound concentrations (0.1–100 μM) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonding with the methoxypyrazine oxygen and hydrophobic interactions with the isochroman ring .

Example : A 2024 study of a related piperidinylmethanone derivative revealed sub-μM binding to kinase targets via SPR, validated by MD simulations .

Basic: What are the primary challenges in optimizing reaction yields, and how can they be addressed?

Answer:

- Low Solubility : Use polar aprotic solvents (DMF, DMSO) or sonication to solubilize intermediates .

- Side Reactions : Add scavengers (e.g., molecular sieves for water-sensitive steps) or optimize stoichiometry (e.g., 1.2 eq. of coupling reagent) .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC for challenging separations .

Advanced: How can computational modeling guide the prediction of the compound’s reactivity or metabolic pathways?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxypyrazine ring may undergo CYP450-mediated demethylation .

- QSAR Models : Train models using structural descriptors (e.g., logP, topological polar surface area) to forecast bioavailability or toxicity .

- Metabolite Prediction : Tools like GLORY or Meteor Nexus simulate Phase I/II metabolism, highlighting potential hydroxylation or glucuronidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.